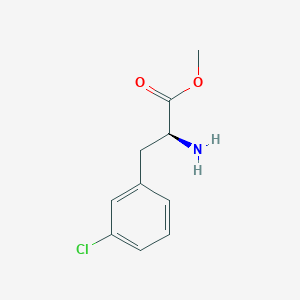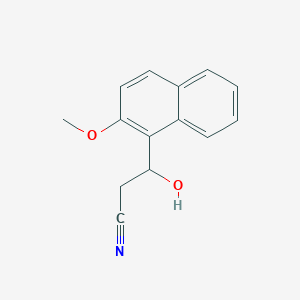
2-Cyclobutyl-2-methylpropyl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of 2-Cyclobutyl-2-methylpropyl trifluoromethanesulfonate involves the reaction of 2-cyclobutyl-2-methylpropanol with trifluoromethanesulfonic anhydride. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
2-Cyclobutyl-2-methylpropyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol.
Oxidation Reactions: It can be oxidized to form different products depending on the reagents and conditions used.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation .
Wissenschaftliche Forschungsanwendungen
2-Cyclobutyl-2-methylpropyl trifluoromethanesulfonate is used in various scientific research applications, including:
Biology: It is used in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Cyclobutyl-2-methylpropyl trifluoromethanesulfonate involves the activation of the trifluoromethanesulfonate group, which is a good leaving group in nucleophilic substitution reactions. This activation facilitates the formation of new chemical bonds and the modification of existing molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Vergleich Mit ähnlichen Verbindungen
2-Cyclobutyl-2-methylpropyl trifluoromethanesulfonate can be compared with other similar compounds such as:
2-Cyclobutyl-2-methylpropyl methanesulfonate: Similar structure but with a methanesulfonate group instead of a trifluoromethanesulfonate group.
2-Cyclobutyl-2-methylpropyl tosylate: Similar structure but with a tosylate group instead of a trifluoromethanesulfonate group.
The uniqueness of this compound lies in its trifluoromethanesulfonate group, which provides distinct reactivity and stability compared to other sulfonate esters .
Eigenschaften
Molekularformel |
C9H15F3O3S |
|---|---|
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
(2-cyclobutyl-2-methylpropyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C9H15F3O3S/c1-8(2,7-4-3-5-7)6-15-16(13,14)9(10,11)12/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
IKAMOZKESOLQOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COS(=O)(=O)C(F)(F)F)C1CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



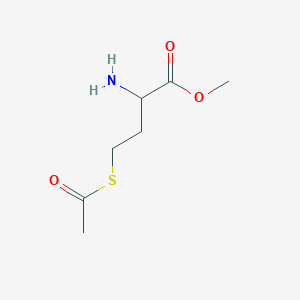
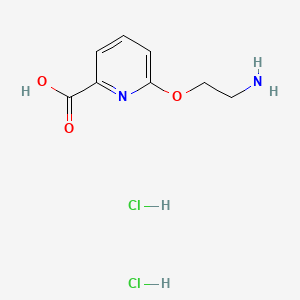
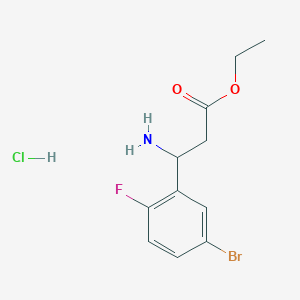
![tert-butylN-[2-(2-bromopyridin-4-yl)ethyl]carbamate](/img/structure/B13485856.png)

![5-[2-Aminopropyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13485864.png)
![rac-tert-butyl (1R,5S,6R)-6-(methylcarbamoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13485874.png)
![2-(6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B13485892.png)
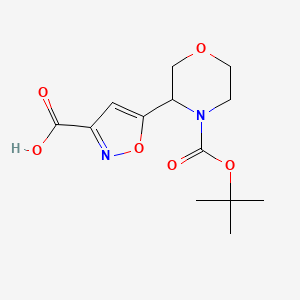
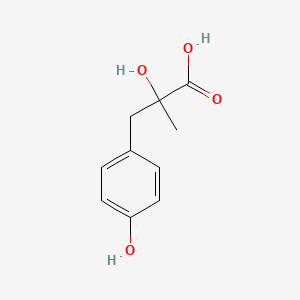
![5,7-Dichloro-2-(4-pyridyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13485910.png)
